Binding Affinity and Subtype Selectivity of RS-102221 vs. 5-HT2A and 5-HT2B Receptors
RS-102221 demonstrates high-affinity binding to human 5-HT2C receptors with a pKi of 8.4 (Ki ≈ 4 nM). Crucially, the compound exhibits over 100-fold lower affinity at human 5-HT2A and 5-HT2B receptors in the same assay system, establishing a well-defined selectivity window [1]. In comparative studies, RS-102221 was found to have at least 100-fold lower affinity at approximately 30 other tested receptors, confirming its selectivity beyond the 5-HT2 family [2].
| Evidence Dimension | Receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | 5-HT2C: pKi = 8.4 (Ki ≈ 4 nM) |
| Comparator Or Baseline | 5-HT2A: >100-fold lower affinity; 5-HT2B: >100-fold lower affinity |
| Quantified Difference | ≥100-fold selectivity for 5-HT2C vs. 5-HT2A and 5-HT2B |
| Conditions | Human cloned 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in CHO-K1 cells; radioligand binding with [3H]-mesulergine |
Why This Matters
This quantitative selectivity data enables researchers to confidently attribute observed effects to 5-HT2C receptor antagonism rather than off-target activity at related serotonin receptor subtypes.
- [1] Bonhaus DW, Weinhardt KK, Taylor M, DeSouza A, McNeeley PM, Szczepanski K, Fontana DJ, Trinh J, Rocha CL, Dawson MW, et al. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. Neuropharmacology. 1997;36(4-5):621-629. View Source
- [2] Bonhaus DW, Weinhardt KK, Taylor M, DeSouza A, McNeeley PM, Szczepanski K, Fontana DJ, Trinh J, Rocha CL, Dawson MW, et al. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. Neuropharmacology. 1997;36(4-5):621-629. View Source
